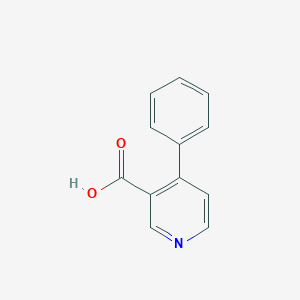

4-Phenylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFLWFBUKXQGIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376587 | |

| Record name | 4-PHENYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103863-14-5 | |

| Record name | 4-Phenyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103863-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-PHENYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Phenylnicotinic Acid from 4-Chloronicotinic Acid via Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 4-phenylnicotinic acid, a valuable scaffold in medicinal chemistry, from 4-chloronicotinic acid represents a significant application of modern cross-coupling chemistry. This guide provides a comprehensive technical overview of this transformation, with a core focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Authored from the perspective of a Senior Application Scientist, this document elucidates the underlying chemical principles, provides a detailed experimental protocol, and discusses the critical parameters that ensure a successful and reproducible synthesis. We will delve into the mechanistic intricacies of the catalytic cycle, explore the rationale behind the selection of reagents and conditions, and present quantitative data to inform experimental design. This guide is intended to be a practical and authoritative resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.

Introduction: The Significance of this compound

Nicotinic acid and its derivatives are pivotal structural motifs in a wide array of biologically active compounds. The introduction of a phenyl group at the 4-position of the nicotinic acid core can significantly modulate the molecule's pharmacological profile, influencing its binding affinity to various biological targets. Phenyl-substituted nicotinic acid derivatives have shown potential in the development of therapeutics for a range of disorders.[1][2] The parent compound, nicotinic acid (Niacin or Vitamin B3), is known for its lipid-lowering effects and its role in treating dyslipidemia.[1] The derivatization of this core structure is a key strategy in medicinal chemistry to develop novel therapeutic agents.

The synthesis of this compound (CAS 103863-14-5) is a prime example of the strategic construction of a biaryl system, a common feature in many pharmaceutical compounds.[3] Its physical and chemical properties, including a melting point of 148-150 °C, a boiling point of 353.7°C at 760mmHg, and a density of 1.241g/cm3, are important for its characterization and handling.[4][5][]

The Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The carbon-carbon bond formation between the pyridine ring of 4-chloronicotinic acid and the phenyl ring of phenylboronic acid is most effectively achieved through the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[3][7]

The general scheme for the synthesis is as follows:

The success of this reaction hinges on the careful selection of the palladium catalyst, the base, the solvent system, and the reaction temperature.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of 4-chloronicotinic acid to form a palladium(II) complex.

-

Transmetalation: The organoboron species (phenylboronic acid), activated by a base, transfers its phenyl group to the palladium(II) complex, displacing the chloride.

-

Reductive Elimination: The two organic groups (the nicotinic acid moiety and the phenyl group) on the palladium(II) center couple and are eliminated as the final product, this compound, regenerating the palladium(0) catalyst.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the synthesis of this compound from 4-chloronicotinic acid using Suzuki-Miyaura cross-coupling. Optimization may be required based on the specific laboratory setup and reagent purity.

Materials and Reagents

-

4-Chloronicotinic acid (1.0 eq)

-

Phenylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., a mixture of 1,4-dioxane and water, or DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

Reaction Setup and Procedure

Detailed Steps:

-

Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine 4-chloronicotinic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Subsequently, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 4-5, which will precipitate the product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Parameters and Optimization

The successful synthesis of this compound via Suzuki-Miyaura coupling is dependent on several critical parameters:

| Parameter | Recommended Options | Rationale and Field Insights |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald pre-catalysts | The choice of catalyst and ligand is crucial, especially for the activation of the relatively unreactive C-Cl bond. For heteroaryl chlorides, electron-rich and bulky phosphine ligands often enhance catalytic activity and yield.[8] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield. Inorganic bases are commonly used and their strength should be matched to the substrate's sensitivity.[7] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. The solvent choice can influence the reaction kinetics and the solubility of the catalyst and reagents.[9] |

| Temperature | 80 - 110 °C | The reaction is typically heated to facilitate the oxidative addition step, which can be sluggish for aryl chlorides. The optimal temperature will depend on the specific catalyst and solvent system used. |

| Reaction Time | 4 - 24 hours | Reaction progress should be monitored to determine the optimal reaction time and to avoid the formation of byproducts from prolonged heating. |

| Yield | 60 - 95% | Reported yields for similar Suzuki couplings of heteroaryl chlorides vary depending on the specific conditions and substrates used. Optimization of the parameters above is key to achieving high yields.[10] |

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of this compound from 4-chloronicotinic acid. This guide has outlined the fundamental principles, a detailed experimental protocol, and the critical parameters that govern the success of this important transformation. By understanding the mechanistic nuances and the rationale behind the choice of reagents and conditions, researchers can confidently and reproducibly synthesize this valuable building block for the development of novel pharmaceuticals. The ability to strategically construct such biaryl systems is a testament to the power of modern synthetic organic chemistry and its profound impact on drug discovery.

References

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacology and pharmacokinetics of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound CAS#: 103863-14-5 [m.chemicalbook.com]

- 5. 103863-14-5 | CAS DataBase [m.chemicalbook.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

4-Phenylnicotinic acid CAS number and properties

An In-Depth Technical Guide to 4-Phenylnicotinic Acid (CAS: 103863-14-5) for Advanced Research Applications

Introduction

This compound is a heterocyclic aromatic compound that belongs to the family of pyridinecarboxylic acids. As a derivative of nicotinic acid (Vitamin B3, Niacin), it incorporates a phenyl group at the 4-position of the pyridine ring, a structural modification that significantly alters its physicochemical and biological properties compared to the parent molecule. This unique architecture, combining the functionalities of a carboxylic acid, a pyridine core, and a phenyl moiety, makes this compound a compound of considerable interest for researchers, particularly in the fields of medicinal chemistry, drug development, and materials science. Its potential as a scaffold for synthesizing novel therapeutic agents and functional materials is predicated on the versatile reactivity of its constituent groups and the potential for diverse biological interactions. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and spectroscopic signature to plausible synthetic strategies and potential research applications.

Part 1: Core Chemical and Physical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research. This compound is characterized by the following identifiers and properties.

| Property | Value | Source(s) |

| CAS Number | 103863-14-5 | [][2] |

| Molecular Formula | C₁₂H₉NO₂ | [][2][3] |

| Molecular Weight | 199.21 g/mol | [][2] |

| Monoisotopic Mass | 199.06332 Da | [3] |

| Boiling Point | 353.7°C at 760 mmHg | [] |

| Density | 1.241 g/cm³ | [] |

| InChI Key | HMFLWFBUKXQGIJ-UHFFFAOYSA-N | [][3] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | [][3] |

Part 2: Spectroscopic Profile for Structural Elucidation

While specific spectral data requires experimental acquisition, a predictive analysis based on the compound's structure provides a valuable reference for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The protons on the phenyl ring would likely appear as a multiplet in the range of 7.4-7.8 ppm. The three protons on the pyridine ring would be further downfield due to the electron-withdrawing effect of the nitrogen atom, likely appearing between 8.0 and 9.0 ppm with characteristic splitting patterns. The carboxylic acid proton (-COOH) would present as a broad singlet, typically far downfield (>10 ppm), and its presence could be confirmed by D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum should display 9 unique signals for the aromatic carbons (5 for the phenyl group, assuming free rotation, and 4 for the substituted pyridine ring) in the 120-160 ppm region. The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing significantly downfield, typically in the 165-185 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear signature for the key functional groups present in this compound.[4][5]

-

O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid should be present around 1700-1725 cm⁻¹.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations for both the phenyl and pyridine rings are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron-Impact Mass Spectrometry (EI-MS) would be used to determine the molecular mass and fragmentation patterns.[4]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 199, corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 154, or the loss of the phenyl group (-C₆H₅, 77 Da) resulting in a fragment at m/z = 122.

References

4-Phenylnicotinic acid molecular weight and formula

An In-Depth Technical Guide to 4-Phenylnicotinic Acid for Researchers and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a phenyl group substituted at the 4-position of a nicotinic acid (pyridine-3-carboxylic acid) scaffold. This molecular architecture makes it a compound of significant interest in medicinal chemistry and drug development. As a derivative of nicotinic acid, it belongs to a class of compounds known for diverse biological activities. The strategic placement of the phenyl ring introduces specific steric and electronic properties that can be exploited to achieve high affinity and selectivity for biological targets, most notably nicotinic acetylcholine receptors (nAChRs). This guide provides a comprehensive technical overview of this compound, detailing its fundamental properties, synthesis, and applications for professionals in the scientific community.

Core Molecular Profile

Precise identification and characterization are foundational to any research endeavor. This compound is defined by a specific set of molecular identifiers and properties, which are crucial for database searches, analytical characterization, and regulatory documentation.

Key Identification and Physicochemical Data

The fundamental quantitative data for this compound are summarized below. This information is essential for experimental design, including reaction stoichiometry, solution preparation, and analytical method development.

| Parameter | Value | Source(s) |

| IUPAC Name | 4-phenylpyridine-3-carboxylic acid | [1] |

| CAS Number | 103863-14-5 | [2][] |

| Molecular Formula | C₁₂H₉NO₂ | [1][2][] |

| Molecular Weight | 199.21 g/mol | [2][] |

| Monoisotopic Mass | 199.06332 Da | [1] |

| Boiling Point | 353.7°C at 760 mmHg | [] |

| Density | 1.241 g/cm³ | [] |

| InChI Key | HMFLWFBUKXQGIJ-UHFFFAOYSA-N | [1][] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | [1][] |

Synthesis and Mechanistic Considerations

The synthesis of this compound and its analogs is pivotal for enabling further research and development. The most prevalent and efficient methods involve modern cross-coupling reactions, which offer high yields and good functional group tolerance.

Suzuki Cross-Coupling: A Preferred Synthetic Route

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely adopted method for forming carbon-carbon bonds between aromatic rings. In the context of this compound, this reaction typically involves the coupling of a halogenated nicotinic acid derivative with phenylboronic acid, catalyzed by a palladium complex.

Causality in Experimental Design:

-

Choice of Halide: A 4-halo-nicotinic acid (e.g., 4-chloro- or 4-bromo-nicotinic acid) is used as the electrophilic partner. Bromo derivatives are often more reactive than chloro derivatives, but the latter can be more cost-effective.

-

Catalyst System: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is standard for this type of transformation. The catalyst facilitates the oxidative addition, transmetalation, and reductive elimination cycle that forms the new C-C bond.

-

Base and Solvent: A base, typically potassium carbonate or sodium carbonate, is required to activate the boronic acid for the transmetalation step. A mixed solvent system, such as dioxane and water, is often used to ensure the solubility of both the organic and inorganic reagents[4].

Illustrative Synthesis Workflow

The following diagram illustrates the logical flow of a typical Suzuki coupling reaction for the synthesis of this compound.

Caption: Suzuki coupling workflow for this compound synthesis.

Detailed Experimental Protocol (Representative)

This protocol is a representative example adapted from established methods for analogous phenylnicotinic acids[4]. It is designed as a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser, add 4-bromonicotinic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.01 equivalents).

-

Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to create an oxygen-free atmosphere, which is critical to prevent catalyst degradation.

-

-

Solvent and Reagent Addition:

-

Add a degassed solvent mixture of dioxane and water (e.g., 10:1 ratio).

-

Add potassium carbonate (2 equivalents) to the mixture.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (typically 90-100°C) with vigorous stirring.

-

Monitor the reaction for completion (usually 6-12 hours) using TLC, staining for the disappearance of the starting material.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the organic solvent (dioxane) under reduced pressure using a rotary evaporator.

-

Add water to the remaining aqueous residue.

-

Carefully acidify the aqueous solution to a pH of 1-3 using 2N hydrochloric acid. This step protonates the carboxylate, causing the product to precipitate.

-

-

Purification:

-

Collect the resulting white solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any remaining inorganic salts.

-

Dry the solid under vacuum to yield the final product, this compound. Purity can be confirmed by HPLC and NMR spectroscopy.

-

Applications in Drug Discovery and Neuroscience Research

The true value of this compound lies in its potential as a molecular scaffold for developing novel therapeutics. Its structure is particularly relevant for targeting nicotinic acetylcholine receptors (nAChRs).

Targeting Nicotinic Acetylcholine Receptors (nAChRs)

The nAChRs are a family of ligand-gated ion channels that play critical roles in various physiological and pathological processes. The α4β2 nAChR subtype is of particular interest as it is a key mediator of the pharmacological effects of nicotine and is implicated in addiction, substance abuse, and certain neurological disorders[5].

Phenyl-substituted nicotinic ligands, including derivatives of this compound, are being investigated as potent and selective agents that can modulate the activity of these receptors[5]. By acting as antagonists or desensitizers, these compounds can block the effects of nicotine or other agonists, presenting a promising therapeutic strategy for:

-

Addiction and Substance Abuse: Reducing the reinforcing effects of nicotine and alcohol[5].

-

Neurological Disorders: Potential applications in conditions where nAChR function is dysregulated.

The broader class of nicotinic acid derivatives has also shown efficacy in treating a range of other conditions, including inflammation and pain, highlighting the versatility of this chemical scaffold[6].

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures for fine chemicals. While specific hazard symbols have not been universally assigned, general precautions should be observed:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a well-characterized compound with a defined molecular formula of C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol [1][2][]. Its synthesis is readily achievable through robust methods like the Suzuki cross-coupling, making it an accessible building block for further chemical exploration. Its primary significance for researchers lies in its role as a privileged scaffold for designing selective ligands for nicotinic acetylcholine receptors, offering a promising avenue for the development of next-generation therapeutics for addiction and other neurological disorders[5]. This guide provides the core technical information required for scientists to confidently incorporate this compound into their research and development programs.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Phenylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the spectroscopic techniques essential for the structural elucidation and characterization of 4-Phenylnicotinic acid. As a molecule of interest in medicinal chemistry and materials science, its unambiguous identification and purity assessment are paramount. This document details the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, researchers can confidently ascertain the molecular structure and integrity of this compound, a critical step in any research or development pipeline.

Introduction

Chemical and Pharmacological Profile of this compound

This compound, a derivative of nicotinic acid (a form of vitamin B3), features a phenyl group substituted at the 4-position of the pyridine ring. This structural modification significantly alters its physicochemical properties and potential biological activities compared to the parent molecule. Substituted nicotinic acids are explored in various therapeutic areas, and understanding their precise structure is the foundation of any scientific investigation.

The Imperative of Spectroscopic Analysis

In the realm of drug development and scientific research, the aphorism "structure dictates function" is a guiding principle. Spectroscopic analysis provides the empirical evidence to confirm the chemical structure of a synthesized or isolated compound. Each technique offers a unique piece of the structural puzzle: NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and elemental composition. A multi-technique approach is not merely best practice; it is a necessary component of rigorous scientific validation, ensuring data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR (Proton NMR) Analysis of this compound

Proton NMR provides a map of the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.[1]

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum. Standard acquisition parameters on a 400 MHz or higher field instrument are generally sufficient.

Data Interpretation and Spectral Assignment

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on the pyridine and phenyl rings, as well as the carboxylic acid proton. The acidic proton of a carboxylic acid is typically observed as a broad singlet at a downfield chemical shift, often between 10-13 ppm.[2][3][4] The exact position is dependent on concentration and the solvent used.[3] Protons on the aromatic rings will appear in the range of approximately 7.0-9.0 ppm.[5][6]

| Proton Assignment (Tentative) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.2 | Broad Singlet |

| Pyridine Ring Protons | 7.0 - 9.0 | Doublets, Singlets |

| Phenyl Ring Protons | 7.0 - 8.0 | Multiplets |

Note: Specific assignments require detailed analysis of coupling constants and potentially 2D NMR experiments.

¹³C NMR (Carbon-13 NMR) Analysis of this compound

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required for ¹³C NMR compared to ¹H NMR.

-

Data Acquisition: The spectrum is usually acquired with proton decoupling to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom.

Data Interpretation and Spectral Assignment

The ¹³C NMR spectrum will show signals for the carboxylic acid carbonyl carbon, as well as the carbons of the pyridine and phenyl rings. The carbonyl carbon of a carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 160-185 ppm.[3][7] Aromatic carbons generally appear in the 110-170 ppm range.[7]

| Carbon Assignment (Tentative) | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl (C=O) | 165 - 185 |

| Pyridine and Phenyl Ring Carbons | 120 - 170 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is obtained by pressing the sample against the crystal and scanning over the desired wavelength range (typically 4000-400 cm⁻¹).

Spectral Analysis of this compound

The IR spectrum of this compound will be dominated by absorptions characteristic of a carboxylic acid and aromatic rings.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium, Sharp |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium |

| O-H Bend (Carboxylic Acid) | 950 - 910 | Broad |

The broad O-H stretch is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[2] The strong carbonyl (C=O) absorption is also a key diagnostic peak.[2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can also reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

-

Data Acquisition: The solution is infused into the ESI source of the mass spectrometer, where the molecules are ionized. The mass analyzer then separates the ions based on their m/z ratio.

Analysis of the Mass Spectrum of this compound

The molecular formula of this compound is C₁₂H₉NO₂. The expected exact mass can be calculated from the isotopic masses of its constituent atoms. In positive ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺.

| Ion | Expected m/z |

| [M+H]⁺ | ~200.06 |

Fragmentation of the parent ion can provide further structural information. For instance, the loss of a carboxyl group as CO₂ (44 Da) is a common fragmentation pathway for carboxylic acids.

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates how NMR, IR, and MS are used in a complementary fashion to provide an unambiguous structural confirmation of this compound.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound through the synergistic use of NMR, IR, and MS is indispensable for its unequivocal identification and quality assessment. This guide has outlined the theoretical principles, practical experimental protocols, and expected data for each technique. For researchers and drug development professionals, adherence to such a rigorous analytical workflow is fundamental to ensuring the validity and reproducibility of their scientific findings.

References

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Step-by-step synthesis of 4-Phenylnicotinic acid

An In-depth Technical Guide to the Synthesis of 4-Phenylnicotinic Acid for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and materials science, valued for its rigid, well-defined structure that allows it to function as a versatile scaffold in drug design and as a ligand in coordination chemistry. This guide provides a detailed exploration of robust and efficient synthetic methodologies for its preparation. We will primarily focus on two divergent and highly effective strategies: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, representing a modern and direct approach, and the classical Hantzsch pyridine synthesis, which constructs the pyridine core from acyclic precursors. This document provides not only step-by-step experimental protocols but also delves into the underlying reaction mechanisms and the rationale for specific experimental choices, offering field-proven insights for practical application.

Introduction: The Significance of the 4-Arylpyridine Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals and functional materials. The introduction of an aryl substituent at the 4-position, as in this compound, imparts unique properties. This substitution creates a biaryl structure that can engage in π-stacking interactions, serve as a core for further functionalization, and act as a bidentate ligand. Consequently, reliable synthetic access to this compound is of paramount importance for advancing research in these fields. This guide is structured to provide chemists with the foundational knowledge and practical protocols necessary to synthesize this compound efficiently and reproducibly.

Method 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] Its widespread use stems from its high functional group tolerance, the commercial availability and stability of boronic acids, and generally high yields.[3] For the synthesis of this compound, this method offers a direct and convergent route.

Principle and Mechanistic Rationale

The synthesis starts from a 4-halonicotinic acid derivative (typically a chloro- or bromo-substituted ester) and phenylboronic acid. The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.

-

Causality of Experimental Choices :

-

Catalyst : A palladium(0) source is essential. While Pd(PPh₃)₄ can be used directly, it is often generated in situ from a more stable Pd(II) precursor like Pd(OAc)₂ with the addition of phosphine ligands. The choice of ligand (e.g., PPh₃, P(t-Bu)₃) is critical for stabilizing the palladium catalyst and promoting the reaction steps.[3]

-

Base : A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the phenylboronic acid.[4] It facilitates the formation of a more nucleophilic boronate species, which is crucial for the transmetalation step.[3]

-

Solvent : A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the coupling partners and the catalyst.

-

The catalytic cycle consists of three primary steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halonicotinate, forming a Pd(II) intermediate.[5]

-

Transmetalation : The phenyl group is transferred from the activated boronate species to the Pd(II) complex, displacing the halide.[2]

-

Reductive Elimination : The two organic fragments (the nicotinoyl and phenyl groups) couple and are eliminated from the palladium center, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of ethyl 4-phenylnicotinate, followed by hydrolysis to the target acid. Starting with the ester of 4-chloronicotinic acid is often preferred as it can improve solubility in organic solvents and prevent potential side reactions involving the carboxylic acid.

Step 1: Synthesis of Ethyl 4-Phenylnicotinate

| Reagent/Material | Molar Equiv. | Amount |

| Ethyl 4-chloronicotinate | 1.0 | (e.g., 1.86 g, 10 mmol) |

| Phenylboronic acid | 1.2 | 1.46 g, 12 mmol |

| Pd(PPh₃)₄ | 0.03 | 347 mg, 0.3 mmol |

| Potassium Carbonate (K₂CO₃) | 2.0 | 2.76 g, 20 mmol |

| Toluene | - | 40 mL |

| Ethanol | - | 10 mL |

| Water | - | 10 mL |

Procedure:

-

To a 100 mL round-bottom flask, add ethyl 4-chloronicotinate, phenylboronic acid, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

-

Add the solvent mixture (toluene, ethanol, water) to the flask via syringe.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0), to the mixture.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 4-phenylnicotinate as a solid.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 4-phenylnicotinate in a mixture of ethanol (30 mL) and a 2M aqueous solution of sodium hydroxide (NaOH) (15 mL).

-

Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer to pH ~4-5 with 2M hydrochloric acid (HCl). A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Workflow Diagram

Caption: Suzuki-Miyaura pathway to this compound.

Method 2: Hantzsch Pyridine Synthesis

The Hantzsch synthesis, first reported in 1881, is a classic multi-component reaction for creating dihydropyridine rings, which can then be oxidized to the corresponding pyridine.[6] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia.[7][8]

Principle and Rationale

This method builds the pyridine ring from the ground up, offering a powerful way to create highly substituted pyridines from simple, acyclic starting materials. For the synthesis of this compound, the key components would be benzaldehyde (to introduce the phenyl group at the 4-position), a β-ketoester (e.g., ethyl acetoacetate), and ammonia.

-

Causality of Experimental Choices :

-

Components : The choice of aldehyde directly determines the substituent at the 4-position of the resulting pyridine. The β-ketoester provides carbons 2, 3, 5, and 6, along with the ester groups.

-

Reaction Sequence : The mechanism is believed to proceed through the formation of two key intermediates: an enamine (from the β-ketoester and ammonia) and a Knoevenagel condensation product (from the aldehyde and the other β-ketoester). These intermediates then combine and cyclize.[9]

-

Oxidation : The initial product is a 1,4-dihydropyridine. A subsequent oxidation step is required to achieve the aromatic pyridine ring.[6] Common oxidizing agents include nitric acid, manganese dioxide, or ferric chloride.[6] The driving force for this step is the formation of the stable aromatic system.

-

Final Steps : The Hantzsch reaction yields a symmetrically substituted pyridine-3,5-dicarboxylate. To obtain this compound, one of the ester groups must be removed, typically through hydrolysis followed by selective decarboxylation. The decarboxylation of pyridinecarboxylic acids can be challenging, but it is known that pyridine-2-carboxylic acid (picolinic acid) decarboxylates more readily than the 3- or 4-isomers due to stabilization of the transition state by the nitrogen atom.[10][11] Therefore, a more complex Hantzsch-type synthesis using different ketoesters might be needed for a regioselective outcome, though a standard Hantzsch followed by harsh decarboxylation is also conceptually possible.

-

Experimental Protocol: Hantzsch Synthesis Pathway

This pathway is a multi-step process involving ring formation, oxidation, hydrolysis, and decarboxylation.

Step 1: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

| Reagent/Material | Molar Equiv. | Amount |

| Benzaldehyde | 1.0 | (e.g., 10.6 g, 100 mmol) |

| Ethyl acetoacetate | 2.0 | 26.0 g, 200 mmol |

| Ammonium hydroxide (28%) | 1.1 | ~12 mL, 110 mmol |

| Ethanol | - | 50 mL |

Procedure:

-

In a round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and ethanol.

-

Add ammonium hydroxide dropwise with stirring. An exothermic reaction may occur.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture in an ice bath. The dihydropyridine product will often crystallize.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

Step 2: Oxidation to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

-

Dissolve the dihydropyridine from Step 1 in glacial acetic acid (e.g., 100 mL).

-

Warm the solution to 50-60 °C.

-

Add sodium nitrite (NaNO₂) or nitric acid (HNO₃) portion-wise with careful monitoring of gas evolution (NO₂).

-

After the addition is complete, heat the mixture at 80-90 °C for 1-2 hours until the oxidation is complete.

-

Pour the cooled reaction mixture onto crushed ice and neutralize carefully with a base (e.g., NaOH solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the pyridine dicarboxylate.

Step 3 & 4: Hydrolysis and Decarboxylation

-

The crude pyridine dicarboxylate is subjected to harsh basic hydrolysis (e.g., refluxing with excess 6M NaOH) to yield the dicarboxylic acid.

-

The resulting 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylic acid is then heated at high temperature (often >200 °C), sometimes in the presence of a catalyst like copper powder, to induce decarboxylation. This step is often low-yielding and non-selective, representing a significant drawback of this specific pathway to the target molecule. A more controlled approach would involve saponification and mono-decarboxylation, which can be difficult to achieve selectively.

Workflow Diagram

Caption: Hantzsch synthesis pathway to this compound.

Alternative Synthetic Strategies

While the Suzuki and Hantzsch syntheses are robust methods, other strategies are available and may be advantageous under specific circumstances.

-

Negishi Coupling : This reaction is analogous to the Suzuki coupling but uses an organozinc reagent instead of an organoboron compound.[12][13] Organozinc reagents are typically more reactive, which can lead to faster reaction times or coupling with less reactive halides (like chlorides) under milder conditions.[13] However, they are also more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.[14]

-

Direct C-H Arylation : A more modern and atom-economical approach involves the direct coupling of a C-H bond on the pyridine ring with an aryl halide.[15] This strategy avoids the need to pre-functionalize the pyridine ring with a halogen. For nicotinic acid, directing groups are often required to achieve regioselectivity at the 4-position, making this a more complex but potentially more efficient route in terms of step-count.[15][16]

Purification and Characterization

-

Purification : The final product, this compound, is an acidic solid. The primary purification method after acidic workup is recrystallization, often from an ethanol/water or acetic acid/water mixture. If significant impurities remain, column chromatography on silica gel (often with a small amount of acetic acid added to the eluent to prevent tailing) can be employed.

-

Characterization : The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR : Will show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as a broad singlet for the carboxylic acid proton.

-

¹³C NMR : Will confirm the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS) : Will show the molecular ion peak corresponding to the mass of the compound (C₁₂H₉NO₂ = 199.21 g/mol ).

-

Infrared (IR) Spectroscopy : Will display a strong carbonyl (C=O) stretch for the carboxylic acid (~1700 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).

-

Conclusion

This guide has detailed two primary synthetic routes to this compound. The Suzuki-Miyaura cross-coupling stands out as the more practical and efficient method for targeted synthesis, benefiting from a direct and high-yielding pathway from readily available starting materials. In contrast, the Hantzsch synthesis offers a classical approach to building the heterocyclic core, providing a valuable alternative for creating diverse pyridine analogues, although its application to this specific target is hampered by challenges in the final decarboxylation step. The choice of method will ultimately depend on the specific needs of the researcher, including available starting materials, required scale, and the desire for analogue synthesis.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 9. scispace.com [scispace.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Negishi coupling - Wikipedia [en.wikipedia.org]

- 13. Negishi Coupling [organic-chemistry.org]

- 14. Negishi Coupling | NROChemistry [nrochemistry.com]

- 15. Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

4-Phenylnicotinic Acid: A Novel Probe for GPR109A and Beyond

An In-depth Technical Guide for Researchers

Abstract: 4-Phenylnicotinic acid, a synthetic derivative of nicotinic acid (Niacin), presents a compelling scaffold for chemical biology and drug discovery. While nicotinic acid is a well-established therapeutic for dyslipidemia, its clinical utility is often hampered by adverse effects, primarily a cutaneous flushing response. These effects are mediated by the G-protein coupled receptor 109A (GPR109A), the same receptor responsible for its therapeutic benefits. The strategic placement of a phenyl group at the 4-position of the nicotinic acid core offers a promising avenue to dissect and modulate these pathways. This guide provides an in-depth exploration of the potential research applications of this compound, focusing on its role as a selective modulator of GPR109A and its downstream applications in metabolic and inflammatory disease research. We will delve into its mechanism of action, propose detailed experimental protocols for its characterization, and outline its potential as a lead compound for novel therapeutics.

Part 1: The Scientific Rationale - Targeting GPR109A with Precision

Nicotinic acid, in its role as a ligand for GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂), initiates a dual signaling cascade that is central to both its therapeutic efficacy and its primary adverse effect. GPR109A is predominantly expressed in adipocytes and immune cells like macrophages and neutrophils.

1.1 The Canonical GPR109A Signaling Pathway:

Upon binding to GPR109A on the surface of adipocytes, nicotinic acid triggers the activation of an inhibitory G-protein (Gαi). This action leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in the activity of hormone-sensitive lipase. The ultimate outcome is the inhibition of lipolysis, which curtails the release of free fatty acids (FFAs) into the circulation. This reduction in FFAs, which are primary substrates for triglyceride synthesis in the liver, is the cornerstone of nicotinic acid's lipid-lowering effect.

However, in keratinocytes and Langerhans cells in the skin, GPR109A activation also leads to the production of prostaglandins, particularly Prostaglandin D₂ (PGD₂) and Prostaglandin E₂ (PGE₂). This separate pathway is responsible for the intense vasodilation that results in the characteristic and often poorly tolerated "niacin flush".

1.2 The Opportunity for this compound:

The core hypothesis for the utility of this compound is the principle of biased agonism. The introduction of the bulky phenyl group at the 4-position may alter the conformation of the GPR109A receptor upon binding, preferentially activating the Gαi pathway in adipocytes while attenuating the signaling cascade that leads to prostaglandin production in skin cells. This would theoretically separate the desired lipid-lowering effects from the undesirable flushing side effect. Research into various nicotinic acid derivatives has shown that modifications to the pyridine ring can indeed lead to compounds with a more favorable pharmacological profile.

Below is a diagram illustrating the proposed divergent signaling pathways that could be selectively modulated by this compound.

An In-depth Technical Guide to 4-Phenylnicotinic Acid and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-phenylnicotinic acid and its derivatives, intended for researchers, scientists, and professionals in the field of drug development. It delves into the synthesis, biological activities, and therapeutic potential of this class of compounds, with a focus on their applications in medicinal chemistry.

Introduction to this compound

This compound is a heterocyclic compound featuring a phenyl group at the 4-position of a pyridine-3-carboxylic acid (nicotinic acid) core. This structural motif has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by nicotinic acid and its derivatives. The introduction of a phenyl group can significantly modulate the parent molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic profile and interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 103863-14-5 | [1] |

| Molecular Formula | C₁₂H₉NO₂ | [1] |

| Molecular Weight | 199.21 g/mol | [1] |

| Boiling Point | 353.7°C at 760 mmHg | [1] |

| Density | 1.241 g/cm³ | [1] |

| SMILES | C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | [1] |

| InChI | InChI=1S/C12H9NO2/c14-12(15)11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | [1] |

Synthesis of this compound and its Derivatives

The construction of the biaryl scaffold of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling. These methods offer a versatile and efficient means of forming the carbon-carbon bond between the pyridine and phenyl rings.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a widely used method for the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3] The general approach involves the coupling of a halonicotinic acid derivative (e.g., 4-chloronicotinic acid) with phenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative example based on established Suzuki-Miyaura coupling procedures.[3][4]

Materials:

-

4-Chloronicotinic acid

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel, add 4-chloronicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with 1 M HCl to a pH of approximately 3-4, which should precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthesis of Derivatives

The carboxylic acid moiety of this compound serves as a convenient handle for the synthesis of a variety of derivatives, including esters and amides. These derivatives can exhibit altered biological activities and pharmacokinetic properties compared to the parent acid.

Esterification: Esters of this compound can be prepared through standard Fischer esterification by reacting the acid with an alcohol in the presence of a catalytic amount of strong acid.

Amidation: Amides can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine.[5][6] Alternatively, peptide coupling reagents can be employed for a one-pot synthesis.[7]

Biological Activities and Therapeutic Potential

Derivatives of nicotinic acid are known to possess a wide range of biological activities, and the introduction of a phenyl group can enhance or modify these properties. Research into phenylnicotinic acid derivatives has revealed their potential as anti-inflammatory, analgesic, and anticancer agents.

Anti-inflammatory and Analgesic Activity

Several studies have demonstrated the anti-inflammatory and analgesic properties of phenylnicotinic acid derivatives. These compounds have been shown to inhibit key inflammatory mediators, including cyclooxygenase-2 (COX-2), and to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][9][10]

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase-2 is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[11] Inhibition of COX-2 is a well-established therapeutic strategy for the treatment of inflammatory disorders.

Anticancer Activity

Nicotinic acid derivatives have also been investigated for their potential as anticancer agents.[11] One of the key targets in cancer therapy is vascular endothelial growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[12][13]

Mechanism of Action: VEGFR-2 Inhibition

Inhibition of VEGFR-2 can block the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis and growth.

Table 2: Reported Biological Activities of Phenylnicotinic Acid Derivatives

| Compound Class | Biological Target | Activity | Reference |

| 2-Substituted Phenylnicotinic Acids | COX-2 | Anti-inflammatory, Analgesic | [8] |

| Nicotinic Acid Derivatives | VEGFR-2 | Anticancer (inhibition of angiogenesis) | [13] |

| Nicotinic Acid Derivatives | TNF-α, IL-6 | Anti-inflammatory | [8][9] |

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound and its derivatives, a variety of in vitro and in vivo assays can be employed. The following are representative protocols for key biological assays.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Poly (Glu, Tyr) 4:1 substrate

-

Kinase-Glo™ Luminescent Kinase Assay Kit

-

Test compound (this compound derivative)

-

96-well white opaque plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO) and then further dilute in kinase buffer.

-

In a 96-well plate, add the kinase buffer, substrate, and ATP to each well.

-

Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding the recombinant VEGFR-2 kinase to all wells except the negative control.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.[1][14]

In Vitro Anti-inflammatory Activity Assessment

Cell Culture and Treatment:

-

Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Measurement (Griess Assay):

Nitric oxide is a key inflammatory mediator. Its production can be indirectly measured by quantifying nitrite in the cell culture supernatant using the Griess reagent.[15][16]

Procedure:

-

After LPS stimulation, collect the cell culture supernatant.

-

In a new 96-well plate, mix the supernatant with the Griess reagent.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA):

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[17][18][19]

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block the plate to prevent non-specific binding.

-

Add the cell culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration based on the standard curve.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the areas of inflammation and oncology. The ability to efficiently synthesize these molecules via modern cross-coupling reactions, coupled with their demonstrated biological activities, makes them attractive candidates for further drug discovery and development efforts.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) studies: Systematic modification of the this compound scaffold to optimize potency and selectivity for specific biological targets.

-

In vivo efficacy studies: Evaluation of lead compounds in relevant animal models of disease to establish their therapeutic potential.

-

Pharmacokinetic and toxicological profiling: Comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising candidates.

-

Exploration of novel therapeutic areas: Investigating the potential of this compound derivatives for the treatment of other diseases where the targeted pathways are implicated.

By leveraging the principles of medicinal chemistry and a thorough understanding of the underlying biology, the full therapeutic potential of this compound and its derivatives can be realized.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Protocol Griess Test [protocols.io]

- 9. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 10. researchgate.net [researchgate.net]

- 11. sciencellonline.com [sciencellonline.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. [Synthesis and pharmacological activity of esters and amides of 4-phenylcoumarin-3-carboxylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. resources.rndsystems.com [resources.rndsystems.com]

- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

Biological activity of 4-phenylnicotinic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Phenylnicotinic Acid Derivatives

This guide provides a comprehensive exploration of the biological activities associated with this compound derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the therapeutic potential, mechanisms of action, and critical evaluation methodologies for this promising class of compounds. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Emergence of a Privileged Scaffold

Nicotinic acid (Vitamin B3) is a fundamental molecule in biology, primarily known for its role in cellular metabolism and its pharmacological efficacy in treating dyslipidemia.[1] Its derivatives have long been a fertile ground for medicinal chemistry, yielding drugs with diverse applications.[2] The introduction of a phenyl group at the 4-position of the nicotinic acid core creates a scaffold—this compound—that has unlocked a remarkable spectrum of biological activities. This modification significantly alters the molecule's spatial arrangement and electronic properties, enabling interactions with a new range of biological targets far beyond the classical lipid-modifying pathways of its parent compound.[1][3] This guide will dissect the key therapeutic areas where these derivatives have shown significant promise: inflammation, oncology, and microbiology.

The Spectrum of Biological Activities

Derivatives of this compound have demonstrated a versatile pharmacological profile, with the most pronounced activities observed in the domains of anti-inflammation, analgesia, and cancer cytotoxicity.

Anti-inflammatory and Analgesic Properties

A substantial body of research highlights the potent anti-inflammatory and analgesic effects of these compounds. Studies have shown that certain 2-substituted phenyl derivatives of nicotinic acid exhibit significant analgesic and anti-inflammatory activities, in some cases comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and ibuprofen.[4][5][6] For instance, specific compounds with a 2-bromophenyl substituent have been identified as having a particularly interesting dual anti-inflammatory and analgesic profile.[4][5] This dual activity is highly desirable in the management of pain associated with inflammatory conditions. A key advantage demonstrated by some of these derivatives is an enhanced gastric safety profile compared to traditional NSAIDs, a critical factor in the development of new anti-inflammatory agents.[7][8]

Anticancer Activity

The structural features of nicotinic acid derivatives make them compelling candidates for anticancer drug discovery.[9][10] Research has shown that specific this compound derivatives can exhibit potent cytotoxic activity against a range of human cancer cell lines, including colon (HCT-15), prostate (PC-3), and breast cancer lines.[11][12] The mechanism often involves the targeted inhibition of key signaling pathways crucial for tumor growth and survival. One notable mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis.[11][12] Certain derivatives have demonstrated promising VEGFR-2 inhibition with high selectivity, leading to the induction of apoptosis in cancer cells.[11] This targeted approach offers the potential for greater efficacy and reduced side effects compared to conventional chemotherapy.

Antimicrobial Activity

Beyond inflammation and cancer, certain derivatives have been investigated for their antimicrobial properties. Research has revealed that acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid can exhibit significant activity against Gram-positive bacteria, including challenging strains like Methicillin-resistant Staphylococcus aureus (MRSA).[13] While activity against Gram-negative bacteria is generally lower, the potent effect on Gram-positive strains suggests a potential application in treating specific bacterial infections.[13] Some derivatives have also shown moderate antifungal activity.[13]

Core Mechanisms of Action

Understanding the molecular pathways through which these derivatives exert their effects is paramount for rational drug design and optimization. The primary mechanisms elucidated to date involve the modulation of key inflammatory and oncogenic signaling cascades.

Modulation of Inflammatory Pathways

The anti-inflammatory effects of this compound derivatives are multifactorial, primarily involving the suppression of pro-inflammatory mediators. The core mechanisms include:

-

Inhibition of Pro-inflammatory Cytokines: Active compounds have been shown to significantly reduce the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in stimulated immune cells.[5][7]

-

Inhibition of Cyclooxygenase (COX) Enzymes: Many derivatives function as inhibitors of COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis. Critically, several compounds exhibit preferential or selective inhibition of COX-2, which is the inducible isoform primarily responsible for inflammation and pain.[7][8] This COX-2 selectivity is the mechanistic basis for the improved gastric safety profile observed.[8]

-

Suppression of Nitric Oxide Production: These compounds can inhibit the expression of inducible nitric oxide synthase (iNOS), leading to a decrease in the production of nitric oxide (NO), a potent inflammatory mediator.[7]

Caption: Anti-inflammatory action of this compound derivatives.

Interruption of Oncogenic Signaling

The anticancer activity of these compounds is linked to their ability to interfere with signaling pathways that drive cell proliferation and survival.

-

VEGFR-2 Kinase Inhibition: A primary mechanism is the direct inhibition of the VEGFR-2 tyrosine kinase.[11][12] By blocking the phosphorylation of VEGFR-2, the derivatives prevent downstream signaling required for angiogenesis, the process by which tumors form new blood vessels to sustain their growth.

-

Induction of Apoptosis: Inhibition of survival pathways like VEGFR-2 ultimately triggers programmed cell death, or apoptosis. This is often confirmed by measuring an increase in the activity of executioner enzymes like caspase-3.[11][12]

Caption: Anticancer mechanism via VEGFR-2 inhibition.

Experimental Evaluation: Protocols and Methodologies

The transition from a promising chemical scaffold to a viable drug candidate is paved with rigorous experimental validation. This section details the critical in vitro and in vivo assays used to characterize the biological activity of this compound derivatives.

In Vitro Assay Protocols

Protocol 1: In Vitro Anti-inflammatory Activity Screening in Macrophages

This protocol provides a robust workflow for assessing the anti-inflammatory potential of test compounds using the RAW 264.7 macrophage cell line.

-

Objective: To determine the effect of the derivatives on cell viability and nitric oxide production.

-

Causality: The MTT assay is first performed to identify non-toxic concentrations of the compounds. It is crucial to ensure that any observed reduction in inflammatory markers is due to a specific inhibitory effect and not simply a result of cytotoxicity. The Griess assay then measures nitrite, a stable breakdown product of NO, as an indicator of iNOS activity.[7]

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Viability (MTT Assay):

-

Seed 1x10⁴ cells/well in a 96-well plate and incubate for 24 hours.

-

Treat cells with various concentrations of the test compounds (e.g., 1-100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.

-

-

Nitrite Determination (Griess Assay):

-

Seed 5x10⁴ cells/well in a 96-well plate and incubate for 24 hours.

-

Pre-treat cells with non-toxic concentrations of the test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce inflammation. Include a vehicle control and an LPS-only control.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

-

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

-

Objective: To determine the concentration of the derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

-

Methodology: The protocol is similar to the MTT assay described above (Step 2), but uses cancer cell lines (e.g., MDA-MB-231, HCT-15) and the results are used to calculate IC₅₀ values.[14][15]

In Vivo Experimental Models

Workflow: Carrageenan-Induced Paw Edema in Rats

This is the gold-standard in vivo model for evaluating acute anti-inflammatory activity.[7][8]

-

Objective: To assess the ability of a test compound to reduce acute inflammation in a living model.

-

Causality: Carrageenan injection induces a localized, acute, and well-characterized inflammatory response. Measuring the reduction in paw volume (edema) over time provides a quantitative measure of the compound's anti-inflammatory efficacy in a complex biological system.

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Data Summary and Structure-Activity Insights

The biological activity of these derivatives is highly dependent on their chemical structure. While a comprehensive QSAR is beyond the scope of this guide, key trends can be summarized.

| Compound Class/Substituent | Target Activity | Key Findings | Reference(s) |

| 2-Substituted Phenyl Derivatives | Anti-inflammatory, Analgesic | The presence of a 2-bromophenyl group often confers potent dual activity. | [4][5][6] |

| Novel Nicotinic Acid Amides/Esters | Anti-inflammatory | Specific derivatives showed COX-2 inhibitory activity equipotent to celecoxib and high selectivity indices. | [7][8] |

| Nicotinic Acid-based Thiazoles | Anticancer (VEGFR-2) | A compound (5c in the study) showed potent VEGFR-2 inhibition (IC₅₀ = 0.068 µM) and high cytotoxicity against HCT-15 and PC-3 cells. | [11][12] |

| Acylhydrazone Derivatives | Antibacterial | High activity against Gram-positive bacteria, including S. epidermidis (MIC = 1.95 µg/mL) and MRSA (MIC = 7.81 µg/mL). | [13] |

| 1,3,4-Oxadiazoline Derivatives | Antibacterial, Antifungal | Generally more active against fungal strains than the acylhydrazone precursors. | [13] |

Conclusion and Future Directions